N-methyl-N-quinolin-8-ylpropanamide
Description
Properties
IUPAC Name |
N-methyl-N-quinolin-8-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-12(16)15(2)11-8-4-6-10-7-5-9-14-13(10)11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZINKOMWFSBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation Protocol
The secondary amide N-(quinolin-8-yl)propanamide undergoes N-methylation using iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃). Adapted from General Procedure C , the amide (1.0 equiv) is dissolved in acetone, treated with K₂CO₃ (3.0 equiv), and refluxed with CH₃I (3.0 equiv) for 16 hours. The mild base deprotonates the amide nitrogen, enabling nucleophilic substitution at the methyl group.
Isolation and Characterization
After quenching with ice water, the product is extracted with DCM, dried, and purified via column chromatography (petroleum ether:ethyl acetate, 4:1). For the structurally similar compound ethyl 2,2-dimethyl-3-(methyl(quinolin-8-yl)amino)-3-oxopropanoate, this step achieves 65% yield. NMR analysis of the target compound would expectedly show a singlet for the N-methyl group (δ ~3.10 ppm) and characteristic quinoline aromatic signals (δ 8.80–7.40 ppm).
Table 2: Methylation Reaction Parameters and Outcomes
Alternative Synthesis via In Situ Acid Chloride Generation
Oxalyl Chloride-Mediated Activation
For carboxylic acids lacking commercially available acid chlorides, General Procedure B employs oxalyl chloride to generate propionyl chloride in situ. Propanoic acid (1.0 equiv) and oxalyl chloride (1.1 equiv) react in DCM with catalytic DMF at 0°C, followed by warming to room temperature. The resultant acid chloride is then treated with 8-aminoquinoline and NEt₃, yielding N-(quinolin-8-yl)propanamide. This method circumvents storage challenges associated with volatile acid chlorides.
Thionyl Chloride as an Alternative Activator
General Procedure D utilizes thionyl chloride (SOCl₂) for acid activation, particularly for sterically hindered carboxylic acids. Propanoic acid (1.1 equiv) and SOCl₂ (14 equiv) reflux in DCM for 3 hours, forming propionyl chloride. Subsequent reaction with 8-aminoquinoline and NEt₃ at 0°C affords the primary amide, though this method is less commonly used due to SOCl₂’s corrosive nature.
Comparative Analysis of Methodologies
Yield and Purity Considerations
Direct acylation with pre-formed propionyl chloride offers higher yields (90%) but requires handling moisture-sensitive reagents. In situ methods using oxalyl or thionyl chloride provide flexibility but may introduce impurities (e.g., residual DMF or SOCl₂). Methylation efficiency (65%) is consistent across analogs, though optimizing equivalents of CH₃I and base could enhance yields.
Scalability and Practicality
Industrial-scale synthesis favors oxalyl chloride activation due to its reproducibility and safety profile compared to SOCl₂. However, small-scale laboratories may prefer pre-formed acid chlorides for simplicity. Methylation remains a bottleneck, necessitating prolonged reaction times and excess reagents .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-quinolin-8-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-methyl-N-quinolin-8-ylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-methyl-N-quinolin-8-ylpropanamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes critical differences between N-methyl-N-quinolin-8-ylpropanamide and similar compounds:
Analysis of Structural Impact
- Substituent Position on Quinoline: The 8-position quinoline substitution (target compound and ) enhances π-π stacking interactions in biological targets, whereas 4-position derivatives (e.g., ) may exhibit altered electronic profiles due to conjugation differences.
Amide Backbone :
- The propanamide chain in the target compound offers greater conformational flexibility than acetamide derivatives (), which could improve interaction with hydrophobic protein pockets.
- Acrylamide-based compounds () provide a reactive α,β-unsaturated system for covalent binding, absent in the saturated propanamide structure.
- Functional Groups: The morpholinoethyl group in enhances water solubility, contrasting with the target compound’s methyl group, which prioritizes membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-methyl-N-quinolin-8-ylpropanamide, and how can reaction progress be optimized?
- Answer : Synthesis typically involves multi-step routes, including amide coupling between quinolin-8-amine derivatives and activated propanamide precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF or THF under nitrogen .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) ensures high purity .
- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) and confirmed by -NMR for intermediate verification .
- Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (25–60°C), and catalyst loading (1.2–1.5 eq) significantly impact yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent patterns (e.g., quinoline protons at δ 8.5–9.0 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~275.3 m/z) and fragmentation patterns .
- X-ray crystallography : For structural ambiguity resolution, SHELX programs refine crystal structures (space group, unit cell parameters) using single-crystal diffraction data .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Answer :
- SHELX refinement : SHELXL refines bond lengths, angles, and torsional parameters. For example, orthorhombic systems (e.g., ) with -factor < 0.05 ensure accuracy .
- Hydrogen bonding analysis : Intermolecular interactions (e.g., N–H···O) stabilize crystal packing, validated via Mercury software visualization .
- Handling twinned data : SHELXE applies Patterson methods for phase determination in challenging datasets .
Q. What strategies address conflicting bioactivity data in studies involving this compound analogs?
- Answer :
- Systematic review frameworks : Follow PRISMA guidelines to evaluate literature bias, focusing on studies with validated synthetic protocols and standardized bioassays (e.g., fluorescence-based zinc detection in ) .
- Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence quenching) .
- Meta-analysis : Statistically reconcile discrepancies by aggregating datasets (e.g., IC values across cell lines) and applying heterogeneity tests (I statistic) .
Q. How do functional group modifications influence the fluorescent properties of 8-amidoquinoline derivatives like this compound?
- Answer :
- Electron-withdrawing groups : Nitro or carbonyl substituents enhance Stokes shifts (e.g., 100–150 nm) by altering excited-state dipole moments .
- Solvatochromism : Polar solvents (e.g., DMSO) redshift emission maxima due to stabilization of charge-transfer states .
- Zinc-binding studies : Fluorescence intensity correlates with tert-butyl group substitution at the amide nitrogen, optimizing probe-metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
